molecular formula C12H8Cl3NO B3032848 3-Chloro-4-(2,4-dichlorophenoxy)aniline CAS No. 56966-58-6

3-Chloro-4-(2,4-dichlorophenoxy)aniline

Cat. No.: B3032848
CAS No.: 56966-58-6
M. Wt: 288.6 g/mol
InChI Key: JGFOIVLPTZNBQC-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,4-dichlorophenoxy)aniline: is an organic compound with the molecular formula C12H8Cl3NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position and a 2,4-dichlorophenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,4-dichlorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(2,4-dichlorophenoxy)aniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: 3-Chloro-4-(2,4-dichlorophenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs and treatments for infections .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Research is ongoing to understand its efficacy and safety in medical applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(2,4-dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and dichlorophenoxy groups makes it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

3-chloro-4-(2,4-dichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFOIVLPTZNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393186
Record name 3-chloro-4-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-58-6
Record name 3-chloro-4-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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